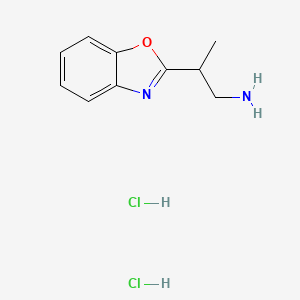

2-(1,3-Benzoxazol-2-yl)propan-1-amine dihydrochloride

Description

Properties

IUPAC Name |

2-(1,3-benzoxazol-2-yl)propan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.2ClH/c1-7(6-11)10-12-8-4-2-3-5-9(8)13-10;;/h2-5,7H,6,11H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REQDSETYIUXMHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=NC2=CC=CC=C2O1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It is known that the compound interacts with its targets, leading to changes in cellular processes. The specifics of these interactions and the resulting changes are subjects of ongoing research.

Result of Action

Some studies suggest that the compound may have cytotoxic effects on certain cancer cells

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(1,3-Benzoxazol-2-yl)propan-1-amine dihydrochloride. These factors can include pH, temperature, and the presence of other molecules in the environment.

Biological Activity

The compound 2-(1,3-benzoxazol-2-yl)propan-1-amine dihydrochloride has attracted significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C10H12N2O·2HCl

- Molecular Weight : Approximately 227.13 g/mol

- Structure : The compound features a benzoxazole moiety linked to a propan-1-amine group, with the dihydrochloride form enhancing its solubility in biological systems.

The biological activity of 2-(1,3-benzoxazol-2-yl)propan-1-amine dihydrochloride is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It may bind to neurotransmitter receptors, influencing neurotransmission and potentially providing therapeutic effects in neuropsychiatric disorders.

- Antimicrobial Activity : Research indicates that the compound exhibits antimicrobial properties, particularly against Gram-positive bacteria and certain fungi.

Antimicrobial Properties

The antimicrobial efficacy of 2-(1,3-benzoxazol-2-yl)propan-1-amine dihydrochloride has been evaluated against various pathogens. A study reported that derivatives of benzoxazole compounds exhibited selective antibacterial activity against Bacillus subtilis and antifungal activity against Candida albicans .

| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Bacillus subtilis | Antibacterial | 32 µg/mL |

| Candida albicans | Antifungal | 64 µg/mL |

Cytotoxicity

In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has been shown to reduce cell viability in MCF-7 breast cancer cells significantly . The structure–activity relationship (SAR) analysis suggests that modifications on the benzoxazole ring can enhance cytotoxicity.

Study on Anticancer Activity

A recent study investigated the anticancer potential of several benzoxazole derivatives, including 2-(1,3-benzoxazol-2-yl)propan-1-amine dihydrochloride. The results indicated that certain derivatives were selectively toxic to cancer cells while sparing normal cells .

Antimicrobial Screening

Another research effort focused on the antimicrobial screening of benzoxazole derivatives found that compounds similar to 2-(1,3-benzoxazol-2-yl)propan-1-amine showed promising results against both Gram-positive and Gram-negative bacteria. The study emphasized the need for further structural modifications to improve efficacy and reduce toxicity .

Scientific Research Applications

Medicinal Chemistry Applications

-

Adenosine A2A Receptor Antagonism

The compound has been investigated for its role as an antagonist of the adenosine A2A receptor, which is significant in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Compounds similar to 2-(1,3-benzoxazol-2-yl)propan-1-amine dihydrochloride have shown micromolar affinity towards the A2A receptor, making them potential candidates for drug development in neuropharmacology . -

Kynurenine 3-Monooxygenase Inhibition

Research indicates that derivatives of benzoxazole can act as inhibitors of kynurenine 3-monooxygenase (KMO), an enzyme involved in the metabolism of tryptophan. KMO inhibitors are being explored for their therapeutic potential in treating conditions such as depression and neurodegeneration . -

Anticancer Activity

Some studies have suggested that benzoxazole derivatives exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms. This application is still under investigation but shows promise in preclinical studies .

Neuropharmacological Research

The compound's ability to modulate neurotransmitter systems positions it as a candidate for further exploration in neuropharmacological studies. Its structural characteristics allow it to interact with various receptors and enzymes, potentially influencing pathways related to mood regulation and cognitive function.

Material Science Applications

-

Microbicides

The compound's unique chemical structure may provide antimicrobial properties, making it suitable for use in developing microbicides that protect materials from microbial degradation. This application is particularly relevant in industries where material integrity is crucial . -

Polymer Chemistry

The incorporation of benzoxazole moieties into polymer matrices has been studied for enhancing material properties such as thermal stability and mechanical strength. Research into how these compounds can be integrated into polymers could lead to advancements in material science .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(1,3-benzoxazol-2-yl)propan-1-amine dihydrochloride can be contextualized against related compounds, as outlined below:

Structural and Functional Comparison

Key Observations

Benzothiazole analogs (e.g., ) replace oxygen with sulfur, enhancing electron density and possibly redox activity.

Substituent Effects :

- The methylthio group in the benzimidazole derivative introduces steric bulk, which may hinder interactions with planar biological targets (e.g., enzymes or receptors) but improve selectivity.

- Chain Length : Ethylamine analogs (e.g., ) have shorter alkyl chains than the target compound’s propan-1-amine, likely reducing lipophilicity and membrane permeability.

Salt Form and Solubility: Dihydrochloride salts (target compound, ) enhance aqueous solubility compared to free bases, critical for pharmaceutical formulation. Monohydrochloride salts (e.g., ) offer intermediate solubility.

However, its primary use remains underexplored in the evidence. Benzimidazole derivatives () are noted for metal ion interactions, hinting at catalytic or chelation applications.

Preparation Methods

General Synthetic Strategy for Benzoxazole Core

Benzoxazole synthesis is frequently achieved via the cyclocondensation of 2-aminophenol with various carbonyl-containing substrates such as aldehydes, acids, or their derivatives. This foundational step forms the 1,3-benzoxazole ring system essential for further functionalization.

Catalyzed Condensation with Aldehydes:

2-Aminophenol reacts with aldehydes under catalytic conditions (e.g., magnetic solid acid nanocatalysts, nano-ZnO, Pd complexes) to form 2-aryl benzoxazoles with high yields (79–94%) and mild reaction conditions such as reflux in water or ethanol, or solvent-free grinding methods.Use of Nanocatalysts:

Catalysts like [Fe3O4@SiO2@Am-PPC-SO3H][HSO4], nano-ZnO, and Pd complexes facilitate efficient cyclization, often under environmentally friendly conditions with recyclable catalysts.Thermal Cyclization with Acids:

Amide precursors can be refluxed in toluene with p-toluenesulfonic acid (TsOH) using Dean–Stark apparatus to drive cyclization and water removal, yielding benzoxazole derivatives.

Introduction of the Propan-1-amine Side Chain

The propan-1-amine substituent at the 2-position of the benzoxazole ring can be introduced via several approaches:

Alkylation of Benzoxazole:

Benzoxazole derivatives bearing a suitable leaving group (e.g., bromomethyl) can be reacted with amines under reflux in solvents like acetone with triethylamine as a base to form substituted propan-1-amine derivatives.Amide Formation Followed by Reduction:

Starting from benzoxazole-2-carboxylic acid derivatives, amidation with amino alcohols or amines followed by reduction or hydrolysis steps can yield the aminoalkyl side chain.Direct Cyclization from Amino Acid Derivatives:

Some processes involve cyclization of 2-aminophenol with amino acid derivatives or their esters to directly form benzoxazole rings bearing aminoalkyl substituents, which can be isolated as hydrochloride salts.

Formation of the Dihydrochloride Salt

Once the free base 2-(1,3-Benzoxazol-2-yl)propan-1-amine is synthesized, it is converted into the dihydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium. This salt form enhances stability, crystallinity, and solubility properties:

- Typical Procedure:

The free amine is dissolved or suspended in a suitable solvent and treated with an excess of HCl gas or aqueous HCl solution, followed by isolation of the dihydrochloride salt by filtration or crystallization.

Representative Example of Preparation (Based on Literature Procedures)

Analytical and Structural Considerations

Polymorphism:

Different polymorphic forms of aminoalkyl benzoxazole hydrochloride salts have been characterized by X-ray powder diffraction (XRPD), showing distinct diffraction peaks indicative of crystalline forms.Spectroscopic Characterization:

NMR (1H and 13C), IR, and mass spectrometry are routinely used to confirm the structure and purity of the benzoxazole derivatives and their salts.

Summary of Advantages and Challenges in Preparation

| Aspect | Advantages | Challenges |

|---|---|---|

| Catalytic benzoxazole synthesis | High yields, mild conditions, recyclable catalysts, eco-friendly | Some catalysts require careful preparation and handling |

| Side chain introduction | Straightforward nucleophilic substitution or amidation | Requires pure intermediates; side reactions possible |

| Salt formation | Enhances compound stability and handling | Requires control of stoichiometry and crystallization conditions |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1,3-Benzoxazol-2-yl)propan-1-amine dihydrochloride, and how can reaction conditions be optimized for higher yields?

- Methodology : Synthesis typically involves cyclization of a precursor amine with a benzoxazole-forming reagent (e.g., 2-chlorobenzoxazole derivatives). Key steps include:

- Alkylation : Reacting propan-1-amine with a benzoxazole-containing electrophile under basic conditions.

- Acidification : Treatment with HCl to form the dihydrochloride salt.

- Optimization : Solvent choice (e.g., ethanol or dichloromethane), temperature control (40–60°C), and stoichiometric ratios (1:1.2 amine-to-electrophile) are critical for yield improvement. Purity is enhanced via recrystallization in ethanol/water mixtures .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- NMR Spectroscopy : Confirm proton environments (e.g., benzoxazole aromatic protons at δ 7.2–8.1 ppm, amine protons at δ 2.5–3.5 ppm).

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks ([M+H]⁺ expected at m/z 221.1 for the free base).

- X-ray Crystallography : Use SHELXL-2018 for structure refinement if single crystals are obtained. Monitor residual electron density to detect impurities .

- Purity Assessment : HPLC with a C18 column (acetonitrile/water gradient, 90% purity threshold) .

Q. What solvent systems and storage conditions ensure stability for long-term use?

- Solubility : Freely soluble in water (>50 mg/mL), moderately soluble in ethanol (~20 mg/mL), and insoluble in apolar solvents (e.g., hexane).

- Storage : Store at –20°C in airtight, light-protected containers. Stability studies show <5% degradation over 12 months under these conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural analysis?

- Approach :

- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to minimize errors.

- Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals. Discrepancies in bond lengths (>0.02 Å) or R-factor gaps (>5%) warrant re-examination of data integration or disorder modeling .

Q. What strategies are effective for evaluating the compound’s biological activity and target engagement?

- In Vitro Assays :

- Enzyme Inhibition : Screen against kinase panels (e.g., EGFR, HER2) using fluorescence polarization.

- Cellular Uptake : Radiolabel with ¹⁴C for pharmacokinetic profiling in cell lines (IC₅₀ determination).

- Target Identification :

- SPR (Surface Plasmon Resonance) : Measure binding kinetics (ka/kd) to putative targets (e.g., GPCRs).

- SAR Studies : Modify the propan-1-amine chain to assess pharmacophore requirements .

Q. How can structural modifications enhance selectivity for therapeutic applications?

- Design Principles :

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., –NO₂) at the benzoxazole 4-position to modulate electronic effects.

- Steric Hindrance : Replace the propan-1-amine with bulkier amines (e.g., cyclopropylamine) to improve target specificity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.